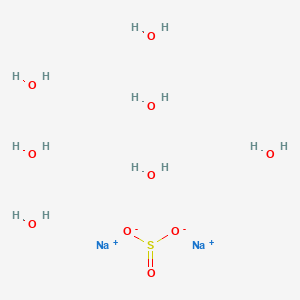
Sodium sulfite heptahydrate
Descripción general
Descripción
Sodium sulfite heptahydrate is an inorganic compound with the chemical formula Na2SO3.7H2O . It is a white, water-soluble solid used commercially as an antioxidant and preservative . It is also suitable for softening lignin in the pulping and refining processes of wood and lignocellulosic materials .
Synthesis Analysis
Sodium sulfite can be prepared by treating a solution of sodium hydroxide with sulfur dioxide . When conducted in warm water, Na2SO3 initially precipitates as a white solid. With more SO2, the solid dissolves to give the disulfite, which crystallizes upon cooling . Sodium sulfite is made industrially by treating sulfur dioxide with a solution of sodium carbonate .Molecular Structure Analysis
In a sodium sulfite molecule, there exist two ionic bonds between the sodium cations and the sulfite anion . Each sodium ion holds a charge of +1. On the other hand, the -2 charge on the sulfite ion is delocalized due to resonance, resulting in a partial charge of -⅔ on each oxygen atom . The overall charge on a Na2SO3 molecule is zero .Chemical Reactions Analysis
Sodium sulfite is primarily used as a mild reducing agent . The heptahydrate crystals effloresce in warm dry air . Heptahydrate crystals also oxidize in air to form sodium sulfate . The anhydrous form is more resistant to oxidation by air .Physical And Chemical Properties Analysis
Sodium sulfite has a molar mass of 126.043 grams per mole . The anhydrous form has a density of 2.633 grams per cubic centimeter . The heptahydrate form has a relatively lower density of 1.561 g/cm3 . When heated to 306.5K (33.4 °C), the heptahydrate undergoes dehydration . The anhydrous form melts at a temperature of 500 °C .Aplicaciones Científicas De Investigación
Detection in Food : Sodium sulfite is extensively used as a food additive. A novel near-infrared fluorescent probe has been developed for the visual detection of sulfite residues in food, highlighting its role in ensuring food safety by detecting excessive residues which can be harmful to human health (Duan et al., 2019).
Polymerization Processes : Sodium sulfite derivatives are used as efficient reducing agents in atom transfer radical polymerization (ATRP), playing a critical role in the production of polymers with controlled molecular weight and low dispersity (Abreu et al., 2012).
Industrial Applications : Sodium sulfite is a versatile chemical product with various applications in industries. It is used in the production of paper, textiles, and in water treatment. The use of industrial waste gas containing sulfur dioxide to produce sodium sulfite offers environmental benefits (Shi Min, 2010).
Mineral Flotation : In mineral processing, sodium sulfite is used as a depressant. It has been tested for the selective flotation of minerals, showing its effectiveness in the separation of certain minerals due to its adsorption properties (Kasomo et al., 2020).
Fiber Analysis in Animal Feeds : Sodium sulfite aids in reducing nitrogenous contamination during fiber analysis in animal feeds. It improves analytical accuracy and precision for different types of fibers and lignin in feeds, demonstrating its utility in agricultural and animal feed research (Hintz et al., 1996).
Battery Research : Sodium sulfite compounds are relevant in the field of battery research, particularly in the development of sodium batteries. These batteries are being considered for applications in renewable energy storage due to their potential in large-scale battery systems (Delmas, 2018).
Mecanismo De Acción
Safety and Hazards
Sodium sulfite is harmful if swallowed . It is recommended to wash thoroughly after handling and not to eat, drink, or smoke when using this product . If swallowed, it is advised to call a poison center or doctor if you feel unwell . It is non-combustible, but the substance itself does not burn and may decompose upon heating to produce corrosive and/or toxic fumes .
Propiedades
IUPAC Name |
disodium;sulfite;heptahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.H2O3S.7H2O/c;;1-4(2)3;;;;;;;/h;;(H2,1,2,3);7*1H2/q2*+1;;;;;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJRPJZQQSSDBU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.[O-]S(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H14Na2O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7757-83-7 (Parent) | |
| Record name | Sodium sulfite heptahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8043949 | |
| Record name | Sodium sulfite hepahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8043949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium sulfite heptahydrate | |
CAS RN |
10102-15-5 | |
| Record name | Sodium sulfite heptahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium sulfite hepahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8043949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | sodium sulfite heptahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM SULFITE HEPTAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YS288TJUI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![5-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B104603.png)

